2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-[3-(morpholin-4-yl)propyl]acetamide hydrochloride
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Description
2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-[3-(morpholin-4-yl)propyl]acetamide hydrochloride is a useful research compound. Its molecular formula is C17H22ClN3O4 and its molecular weight is 367.83. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Properties
Green Synthesis Approaches : Research into environmentally friendly synthesis methods for related compounds highlights the development of potential analgesic and antipyretic agents through green chemistry approaches. These methods emphasize the importance of sustainable and less harmful chemical processes in the drug development pipeline (Reddy, Dubey, & Ramana Reddy, 2014).
Structural and Molecular Interactions : Studies on the structural aspects of certain amide-containing derivatives reveal how molecular interactions, such as π-philic interactions, can influence the formation of solvates and cocrystals. This understanding is critical for designing compounds with desired physical and chemical properties (Karmakar, Sarma, & Baruah, 2007).
Potential Therapeutic Activities
Anticonvulsant Properties : Research on acetamide derivatives of phthalimide and its analogs shows promising anticonvulsant properties. These findings suggest the potential for developing new therapeutic agents for the treatment of seizures (Kamiński, Obniska, Wiklik, & Atamanyuk, 2011).
Antifungal Agents : The identification of morpholin-3-yl-acetamide derivatives as fungicidal agents against Candida and Aspergillus species highlights the potential application of these compounds in addressing fungal infections. This suggests the versatility of related compounds in antimicrobial applications (Bardiot et al., 2015).
Molecular Docking and Drug Development
Molecular Docking Studies : The application of molecular docking to evaluate the binding affinity of compounds toward human serum albumin (HSA) provides valuable insights into their potential efficacy and mechanism of action as anti-inflammatory agents. This approach is critical for screening and optimizing drug candidates in the early stages of development (Nikalje, Hirani, & Nawle, 2015).
Radioligand Development : The discovery and characterization of a novel pyridopyrimidin-4-one derivative as a radioligand for the vasopressin V1B receptor underscore the utility of such compounds in developing diagnostic and therapeutic tools, especially for monitoring receptor occupancy and aiding in drug discovery efforts (Koga et al., 2016).
properties
IUPAC Name |
2-(1,3-dioxoisoindol-2-yl)-N-(3-morpholin-4-ylpropyl)acetamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O4.ClH/c21-15(18-6-3-7-19-8-10-24-11-9-19)12-20-16(22)13-4-1-2-5-14(13)17(20)23;/h1-2,4-5H,3,6-12H2,(H,18,21);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJUYNDRQUJEPSW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCNC(=O)CN2C(=O)C3=CC=CC=C3C2=O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22ClN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.